6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Antimicrobial Activity
The compound has been explored for its potential in antimicrobial applications. Synthesis and evaluation of novel fluoroquinolone derivatives, including structures similar to 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, have demonstrated promising antibacterial and antifungal activities. These compounds were assessed using the microbroth dilution technique to determine their effectiveness against various pathogens, including Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010).
Synthesis and Characterization of Derivatives
Studies on the synthesis and characterization of phthalocyanine derivatives, which share a core structure with the compound , have been conducted to explore their aggregation properties. These studies involved the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines derived from related quinolinol compounds. The aggregation behavior of these metallophthalocyanines was investigated in various solvents, providing insights into their potential applications in materials science and nanotechnology (Bıyıklıoğlu & Acar, 2012).
Application in Asymmetric Synthesis
The compound has been involved in studies related to the asymmetric synthesis of natural products and alkaloids. Research on the electrochemical synthesis of related compounds has led to the development of methodologies for the asymmetric syntheses of (+)-myrtine and alkaloid (+)-241D, showcasing the potential of similar structures in facilitating stereoselective synthetic routes (Vu et al., 2014).
Antimicrobial and Antifungal Effects
Further research into 6'-amino-spiro derivatives related to the compound of interest has highlighted their antimicrobial effects, including antibacterial and antifungal properties. These studies have emphasized the compounds' effectiveness based on inhibition zone diameter, minimum inhibitory concentration, and other metrics, pointing towards their potential in developing new antimicrobial agents (Moghaddam‐manesh et al., 2020).
Exploration in Heterocyclic Chemistry
The broader research context includes exploring the synthesis and applications of six-membered heterocycles with various heteroatoms, providing a foundation for understanding the chemical behavior and potential applications of compounds like this compound in various scientific and industrial fields (Martins et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-13-15-6-7-19(23-14-15)27-17-8-11-24(12-9-17)28(25,26)18-5-1-3-16-4-2-10-22-20(16)18/h1-7,10,14,17H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJLPFLVQRSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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